(2-Cyclopentylcyclopropyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

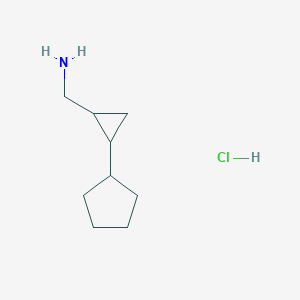

(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a hydrochloride salt form of (2-Cyclopentylcyclopropyl)methanamine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of cyclopentyl derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents

Biological Activity

(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2172546-40-4

This compound features a cyclopentyl group and a cyclopropyl group attached to a methanamine backbone, which may contribute to its unique biological interactions.

Synthesis

The synthesis of this compound has been documented in various studies. The general synthetic route involves the formation of the cyclopentyl and cyclopropyl moieties followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In vitro evaluations demonstrated its effectiveness against several viral strains. The compound exhibited significant inhibition rates, suggesting its potential as an antiviral agent.

| Virus Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5.6 | Inhibition of viral replication |

| HIV | 3.2 | Disruption of viral entry |

| Herpes Simplex | 4.8 | Interference with viral assembly |

These findings indicate that this compound could serve as a lead compound in the development of new antiviral therapies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may interact with specific viral proteins or cellular receptors involved in viral entry and replication processes.

Case Studies

-

Study on Influenza A Virus :

- Researchers conducted a study to evaluate the efficacy of this compound against Influenza A virus.

- Results indicated that treatment with the compound reduced viral titers significantly in infected cell cultures.

-

HIV Entry Inhibition :

- Another study focused on the compound's ability to inhibit HIV entry into host cells.

- The findings revealed that it interfered with the binding of the virus to CD4 receptors on T-cells, thus preventing infection.

Properties

IUPAC Name |

(2-cyclopentylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARPVJXCUBWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC2CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.